Mollugin
Overview
Description
Mollugin is a naturally occurring naphthohydroquinone compound isolated from the roots of Rubia cordifolia, a plant commonly used in traditional Chinese medicine. This compound has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and antiviral properties .
Mechanism of Action
Target of Action
Mollugin, also known as Rubimaillin, is a naphthoquinone compound that primarily targets the NF-κB signaling pathway . This pathway plays a pivotal role in regulating the immune response and inflammation . This compound has been identified as an inhibitor of NF-κB activation .
Mode of Action
This compound interacts with its targets by inhibiting the expression of an NF-κB reporter gene induced by tumor necrosis factor (TNF)-α in a dose-dependent manner . Furthermore, this compound inhibits TNF-α-induced phosphorylation and nuclear translocation of p65, phosphorylation and degradation of inhibitor of κB (IκBα), and IκB kinase (IKK) phosphorylation .
Biochemical Pathways
This compound affects the NF-κB and MAPKs pathways . It suppresses the phosphorylation of TAK1, the upstream modulator of IKKα/β and MAPKs, thereby inhibiting the pro-inflammatory signaling transduction of NF-κB and MAPKs . Additionally, this compound also activates the Nrf2 antioxidant pathway, reducing intracellular reactive oxygen species .
Pharmacokinetics
It has been reported that this compound has poor aqueous solubility and poor metabolic and plasma stability . These properties can impact the bioavailability of this compound, potentially limiting its effectiveness as a therapeutic agent.
Result of Action
This compound has various molecular and cellular effects. It significantly inhibits the expression of NF-κB target genes, such as genes related to proliferation (COX-2, Cyclin D1 and c-Myc), anti-apoptosis (Bcl-2, cIAP-1 and survivin), invasion (MMP-9 and ICAM-1), and angiogenesis (VEGF) . This compound also potentiates TNF-α-induced apoptosis and inhibits proliferation of HeLa cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the growth and quality of Rubia cordifolia, the plant from which this compound is derived, depend heavily on environmental variables . The contents of purpurin and this compound in the roots of R. cordifolia at different sampling points show significant differences, suggesting that geographical, soil, and climatic factors can influence the quality of this compound .
Biochemical Analysis
Biochemical Properties
Mollugin interacts with various biomolecules, particularly enzymes and proteins involved in the NF-κB signaling pathway . It has been found to significantly inhibit the expression of an NF-κB reporter gene induced by tumor necrosis factor (TNF)-α in a dose-dependent manner . This suggests that this compound may interact with and inhibit the function of NF-κB, a key protein involved in cellular inflammatory and immune responses .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been found to inhibit TNF-α-induced phosphorylation and nuclear translocation of p65, a subunit of NF-κB . This suggests that this compound can influence cell signaling pathways and gene expression related to inflammation and immunity .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits TNF-α-induced phosphorylation and nuclear translocation of p65, phosphorylation and degradation of inhibitor of κB (IκBα), and IκB kinase (IKK) phosphorylation . These actions suggest that this compound may bind to these biomolecules, inhibiting their activation and subsequently leading to changes in gene expression .
Metabolic Pathways
It is known to interact with enzymes and cofactors in the NF-κB signaling pathway
Preparation Methods
Synthetic Routes and Reaction Conditions
Mollugin can be synthesized through several methods. One effective and concise synthesis involves the use of 1,4-naphthoquinone as a starting material. The process includes the reduction of 1,4-naphthoquinone to 1,4-dihydroxynaphthoquinone, followed by cyclization with dimethyl carbonate in the presence of potassium hydride and 18-crown-6 in tetrahydrofuran . Another method involves the reaction of methyl 1,4-dihydroxy-2-naphthoate with 3-chloro-3-methyl-1-butyne, followed by substitution and cyclization in anhydrous toluene .
Industrial Production Methods
Industrial production of this compound typically involves the extraction and purification from the roots of Rubia cordifolia using high-speed countercurrent chromatography (HSCCC). This method allows for the isolation of this compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Mollugin undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, this compound can be oxidized to form oxothis compound, which has been found to inhibit NF-κB activation . Additionally, this compound can undergo substitution reactions with N-substituted phenyl chloroacetamides or N-substituted aromatic heterocyclic chloroacetamides .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include potassium hydride, 18-crown-6, dimethyl carbonate, and anhydrous toluene . These reactions are typically carried out under anhydrous conditions to prevent the degradation of intermediates.
Major Products Formed
The major products formed from the reactions of this compound include oxothis compound and various this compound derivatives, such as those substituted with phenyl chloroacetamides .
Scientific Research Applications
Comparison with Similar Compounds
Mollugin is unique among similar compounds due to its potent NF-κB inhibitory activity and its ability to induce DNA damage in cancer cells. Similar compounds include:
Furothis compound: A derivative of this compound with antioxidant and antibacterial properties.
Oxothis compound: An oxidized form of this compound that inhibits NF-κB activation.
This compound-1,2,3-triazole derivatives: Synthesized using copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition, these derivatives exhibit cytotoxicity against various human cancer cell lines.
This compound stands out due to its broad range of biological activities and its potential as a therapeutic agent in various fields.
Properties
IUPAC Name |
methyl 6-hydroxy-2,2-dimethylbenzo[h]chromene-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-17(2)9-8-12-13(16(19)20-3)14(18)10-6-4-5-7-11(10)15(12)21-17/h4-9,18H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGATXOTCNBWIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C3=CC=CC=C3C(=C2C(=O)OC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30204059 | |
Record name | Rubimaillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30204059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55481-88-4 | |
Record name | Mollugin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55481-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rubimaillin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055481884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rubimaillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30204059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 55481-88-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Mollugin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M98N6A8Z2F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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